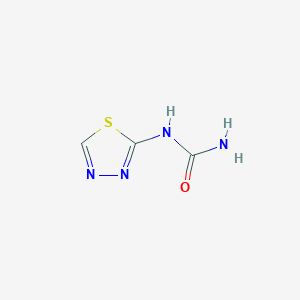
Urea,1,3,4-thiadiazol-2-yl-(9ci)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea,1,3,4-thiadiazol-2-yl-(9ci) is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea,1,3,4-thiadiazol-2-yl-(9ci) typically involves the reaction of 1,3,4-thiadiazole derivatives with urea or its derivatives. One common method involves the reaction of 1,3,4-thiadiazole-2-thiol with isocyanates under mild conditions to form the desired urea derivative . Another approach includes the reaction of 1,3,4-thiadiazole-2-amine with carbamoyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of Urea,1,3,4-thiadiazol-2-yl-(9ci) may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Urea,1,3,4-thiadiazol-2-yl-(9ci) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiadiazole derivatives .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of Urea,1,3,4-thiadiazol-2-yl-(9ci) varies depending on its application. In the context of its antimicrobial activity, the compound disrupts the cell membrane integrity of microorganisms, leading to cell death . As an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . The molecular targets and pathways involved include interactions with specific enzymes and receptors that are crucial for the biological activity of the compound .
Comparación Con Compuestos Similares
Urea,1,3,4-thiadiazol-2-yl-(9ci) can be compared with other thiadiazole derivatives such as:
Thidiazuron (N-phenyl-N’-1,2,3-thiadiazol-5-ylurea): Known for its cytokinin-like activity and use in plant growth regulation.
1,3,4-Thiadiazole-2-thiol: Used as a precursor for the synthesis of various thiadiazole derivatives.
1,3,4-Thiadiazole-2-amine: Another important building block in the synthesis of biologically active compounds.
The uniqueness of Urea,1,3,4-thiadiazol-2-yl-(9ci) lies in its specific biological activities and its potential as a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
16279-22-4 |
|---|---|
Fórmula molecular |
C3H4N4OS |
Peso molecular |
144.16 g/mol |
Nombre IUPAC |
1,3,4-thiadiazol-2-ylurea |
InChI |
InChI=1S/C3H4N4OS/c4-2(8)6-3-7-5-1-9-3/h1H,(H3,4,6,7,8) |
Clave InChI |
CMQJDYXIZIONAP-UHFFFAOYSA-N |
SMILES |
C1=NN=C(S1)NC(=O)N |
SMILES canónico |
C1=NN=C(S1)NC(=O)N |
Sinónimos |
Urea, 1,3,4-thiadiazol-2-yl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















